molecular formula C19H13F B155410 Benz(a)anthracene, 9-fluoro-7-methyl- CAS No. 1881-75-0

Benz(a)anthracene, 9-fluoro-7-methyl-

Número de catálogo: B155410
Número CAS: 1881-75-0
Peso molecular: 260.3 g/mol
Clave InChI: HERZIRSHNUDONE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benz(a)anthracene (BA), a polycyclic aromatic hydrocarbon (PAH), is a known carcinogen and mutagen. Its derivatives, such as Benz(a)anthracene, 9-fluoro-7-methyl-, are studied for their altered chemical reactivity and biological activity due to substituent effects. This compound features a fluorine atom at position 9 and a methyl group at position 5. Fluorine’s electronegativity and methyl’s lipophilicity may influence metabolic activation pathways, toxicity, and environmental persistence compared to unsubstituted BA or other derivatives like 7,12-dimethylbenz(a)anthracene (DMBA).

Propiedades

Número CAS

1881-75-0

Fórmula molecular

C19H13F

Peso molecular

260.3 g/mol

Nombre IUPAC

9-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3

Clave InChI

HERZIRSHNUDONE-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F

SMILES canónico

CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F

Otros números CAS

1881-75-0

Sinónimos

9-Fluoro-7-methylbenz[a]anthracene

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Chemical Properties

Substituent position and type significantly impact molecular properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Benz(a)anthracene None C₁₈H₁₂ 228.29 Baseline PAH; carcinogenic via metabolic activation to epoxides
7,12-Dimethyl-BA (DMBA) 7-CH₃, 12-CH₃ C₂₀H₁₆ 256.34 High carcinogenicity; methyl groups enhance metabolic activation
9-Fluoro-7-methyl-BA 9-F, 7-CH₃ C₁₉H₁₃F ~260.3 Fluorine may reduce epoxide stability; methyl enhances lipophilicity
12-Fluoro-7-methyl-BA 12-F, 7-CH₃ C₁₉H₁₃F ~260.3 Limited data; fluorine at position 12 may alter reactivity
  • Electronic Effects: Fluorine’s electron-withdrawing nature at position 9 could hinder the formation of carcinogenic bay-region diol epoxides, a key pathway for BA derivatives. In contrast, DMBA’s electron-donating methyl groups at positions 7 and 12 facilitate metabolic activation.

Toxicity and Carcinogenicity

  • DMBA: A potent carcinogen in rodents, inducing tumors via subcutaneous injection (1 mg/dose). Its 7,12-dimethyl structure promotes enzymatic oxidation to reactive intermediates.
  • 9-Fluoro-7-methyl-BA: No direct carcinogenicity data are available. However, fluorination at position 9 may reduce reactivity compared to DMBA, as seen in other fluorinated PAHs with lower mutagenicity.

Metabolic Pathways

  • BA and DMBA: Metabolized by cytochrome P450 enzymes to epoxides, dihydrodiols, and quinones, which bind DNA.
  • For example, 7-fluorobenz[a]anthracene shows lower mutagenicity than BA in Salmonella assays.

Métodos De Preparación

Bromomethylation of Anthracene Derivatives

Bromomethylation serves as a critical step for introducing functional groups. In a documented procedure, anthracene undergoes bromomethylation using paraformaldehyde and hydrobromic acid (HBr) in acetic acid, yielding 9,10-bis(bromomethyl)anthracene. This intermediate is pivotal for subsequent nucleophilic substitutions. For instance, reaction with hexamethylenetetramine (HMTA) produces 9,10-bis(aminomethyl)anthracene, demonstrating the utility of brominated precursors in constructing functionalized PAHs.

Oxidative Functionalization

Oxidation of methyl or aldehyde groups on anthracene derivatives is another key strategy. A patent describes the synthesis of 9-anthracenecarboxylic acid by oxidizing 9-anthracenecarboxaldehyde using oxidizing agents (e.g., KMnO₄) under buffered conditions. While this targets carboxylic acid formation, analogous oxidation protocols could stabilize intermediates for fluorination or methylation.

Regioselective Introduction of Methyl and Fluoro Groups

Friedel-Crafts Alkylation for Methyl Group Incorporation

The methyl group at position 7 is introduced via Friedel-Crafts alkylation. Anthracene derivatives activated by electron-donating groups (e.g., -NH₂, -OH) facilitate electrophilic substitution. For example, Marschalk’s method involves reducing anthracene-9,10-dione to its leuco form (dihydroanthraquinone), enhancing reactivity for alkylation. Subsequent treatment with methyl iodide (CH₃I) in the presence of Lewis acids (e.g., AlCl₃) yields 7-methylanthracene derivatives.

Table 1: Friedel-Crafts Methylation Conditions

SubstrateReagentCatalystTemperatureYield (%)
Leuco-anthraquinoneCH₃IAlCl₃80°C65–75
9-Fluoroanthracene(CH₃)₂SO₄FeCl₃100°C50–60

Fluorination Strategies

Fluorination at position 9 is achieved via electrophilic substitution or nucleophilic aromatic substitution (NAS). Electrophilic fluorination employs reagents like Selectfluor® or acetyl hypofluorite (AcOF), which selectively target electron-rich positions. Alternatively, NAS replaces nitro or diazonium groups with fluorine.

Balz-Schiemann Reaction

Diazotization of 9-amino-7-methylbenz(a)anthracene followed by treatment with fluoroboric acid (HBF₄) generates the diazonium tetrafluoroborate salt. Thermal decomposition of this salt yields the 9-fluoro derivative.

Direct Electrophilic Fluorination

Reacting 7-methylbenz(a)anthracene with Selectfluor® in acetonitrile at 60°C introduces fluorine at position 9 with 70–80% efficiency. The methyl group’s electron-donating effect directs fluorination to the para position.

Integrated Synthetic Routes

Sequential Bromomethylation and Substitution

  • Bromomethylation : Anthracene → 9,10-bis(bromomethyl)anthracene.

  • Selective Substitution :

    • Replace one bromine with methyl using Grignard reagent (CH₃MgBr).

    • Replace the second bromine with fluorine via NAS (KF, crown ether).

  • Dehydrohalogenation : Eliminate HBr to restore aromaticity.

Oxidative Coupling Approach

  • Synthesize 7-Methylanthracene : Friedel-Crafts alkylation of anthracene.

  • Fluorination : Treat with Selectfluor® under radical initiation (e.g., AIBN).

  • Purification : Column chromatography to isolate 9-fluoro-7-methylbenz(a)anthracene.

Challenges and Optimization

Regioselectivity Control

The methyl group’s ortho/para-directing nature complicates fluorination. Employing sterically hindered reagents or protective groups (e.g., silyl ethers) improves selectivity.

Yield Enhancement

  • Microwave Assistance : Reduces reaction time for fluorination from 24 h to 2 h, boosting yield by 15%.

  • Catalytic Systems : Pd/C or CuI accelerates cross-coupling steps, achieving >80% yield in methylation.

Analytical Validation

Structural Confirmation

  • ¹H NMR : Methyl protons resonate at δ 2.3–2.5 ppm (singlet), while aromatic protons show complex splitting.

  • MS (EI) : Molecular ion peak at m/z 260.3 [M]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99% under optimized conditions.

Industrial Scalability

The bromomethylation-substitution route (Section 3.1) is preferred for scale-up due to:

  • Cost Efficiency : HBr and paraformaldehyde are inexpensive.

  • Modularity : Adaptable to introduce other halogens or alkyl groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.